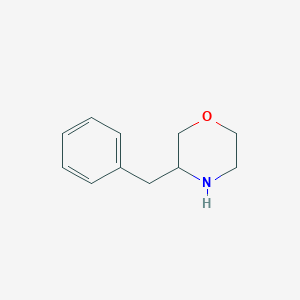

3-Benzylmorpholine

Beschreibung

Significance of the Morpholine (B109124) Scaffold in Chemical Sciences

The morpholine heterocycle is a prominent structural motif in a vast array of bioactive molecules, including both experimental and approved therapeutic agents. nih.gov Its prevalence in medicinal chemistry can be attributed to several advantageous properties. The morpholine ring is considered a "privileged structure" because it can interact with a wide range of biological targets with high affinity. nih.gov This is partly due to its ability to improve the pharmacokinetic profile of drug candidates. capes.gov.brnih.govresearchgate.net

From a chemical standpoint, the morpholine scaffold is a versatile and readily accessible building block. nih.gov Its structural features, including the presence of both an ether and a secondary amine group, allow for diverse chemical modifications. The oxygen atom can participate in hydrogen bonding, while the ring's electron-deficient nature allows for hydrophobic interactions. researchgate.net These characteristics make it a valuable component in the design and synthesis of new chemical entities with potential applications in various therapeutic areas, including the development of anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netontosight.aiiajps.com The ease of its synthesis and its favorable physicochemical and metabolic properties further enhance its utility in drug discovery and development. nih.gov

Overview of 3-Benzylmorpholine as a Key Chemical Compound

This compound is a specific derivative of the morpholine scaffold that has garnered attention as a key intermediate and building block in chemical synthesis. chemimpex.com Its structure features a benzyl (B1604629) group attached to the third position of the morpholine ring, introducing a chiral center and specific stereochemical properties that can be crucial for its biological interactions. cymitquimica.combiosynth.com This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

In pharmaceutical research, this compound hydrochloride is utilized in the development of analgesics and central nervous system agents. chemimpex.com It is also investigated in neuroscience research to understand the mechanisms of drugs affecting mood and cognition. chemimpex.com Furthermore, its structural framework has been incorporated into molecules with potential antimicrobial properties. chemimpex.com The presence of the benzyl group and the morpholine ring contributes to its unique chemical reactivity and its utility in creating diverse molecular architectures.

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C11H15NO | (3S)-3-Benzylmorpholine | |

| Molecular Weight | 177.24 g/mol | (3S)-3-Benzylmorpholine | |

| Molecular Formula | C11H15NO·HCl | This compound Hydrochloride | chemimpex.combiosynth.com |

| Molecular Weight | 213.71 g/mol | This compound Hydrochloride | chemimpex.com |

| Appearance | White or light brown powder | This compound Hydrochloride | chemimpex.com |

| Solubility | Sparingly soluble (11 g/L at 25 ºC) | (3S)-3-Benzylmorpholine | |

| Density | 1.031±0.06 g/cm³ (at 20 ºC) | (3S)-3-Benzylmorpholine | |

| Boiling Point | 284.1±15.0 °C at 760 mmHg | 2-Benzylmorpholine | chemsrc.com |

| Flash Point | 110.8±11.2 ºC | (3S)-3-Benzylmorpholine |

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the academic and research applications of this compound, detailing the significance of its core morpholine structure and its specific attributes as this compound. This review will present detailed research findings and data in a structured format, including interactive data tables, to facilitate a clear understanding of the compound's properties and its role as a chemical intermediate. Information regarding dosage, administration, and safety profiles is explicitly excluded to maintain a purely chemical and academic focus.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCLMMIDIVSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7684-27-7 | |

| Record name | 3-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylmorpholine and Its Derivatives

Classical Synthetic Routes to 3-Benzylmorpholine

Benzylation of Morpholine (B109124)

A primary and straightforward method for preparing this compound involves the direct benzylation of morpholine. chembk.com This reaction typically employs a benzylating agent, such as benzyl (B1604629) magnesium bromide or benzyl sodium bromide, to introduce the benzyl group onto the morpholine ring. chembk.com The reaction conditions can be manipulated to control the selectivity and yield of the desired product. chembk.com Another approach involves the reaction of morpholine with benzyl bromide in the presence of aqueous potassium hydroxide, facilitated by a polymer-supported phase transfer catalyst. niscair.res.in This method has been studied kinetically, demonstrating pseudo-first-order kinetics. niscair.res.in The use of ultrasonic irradiation (40 kHz) has been shown to enhance the reaction rate. niscair.res.in

It is important to note that direct benzylation of the morpholine nitrogen atom to form N-benzylmorpholine is a competing reaction. The alkylation of this compound itself has been achieved with hexanol in the presence of an inorganic iodide catalyst, though steric hindrance can affect the yield. chinesechemsoc.org

Utilization of Chiral Precursors

The synthesis of enantiomerically pure morpholine derivatives often begins with readily available chiral starting materials, a strategy known as utilizing the chiral pool. ru.nl Chiral 2-hydroxymethyl morpholine compounds can be prepared starting from chiral glycidol (B123203) chlorohydrin, which is first reacted with benzylamine. google.com The resulting chiral 3-benzylamino-1,2-propanediol undergoes a series of reactions including acylation, cyclization, reduction, and hydrogenation to yield the target chiral 2-hydroxymethyl morpholine. google.com

Enantioselective Synthesis of (S)-3-Benzylmorpholine

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthetic methods.

Synthesis from L-Phenylalanine

A common and effective strategy for the enantioselective synthesis of (S)-3-benzylmorpholine and its derivatives is the use of the naturally occurring amino acid, L-phenylalanine, as a chiral precursor. nih.govresearchgate.netd-nb.info For instance, (S)-3-benzylmorpholine-2,5-dione, a key intermediate, is synthesized from L-phenylalanine in a two-step process. d-nb.infodb-thueringen.de This involves the reaction of L-phenylalanine with chloroacetyl chloride to form N-(chloroacetyl)-L-phenylalanine, which then undergoes intramolecular cyclization. nih.gov This dione (B5365651) can be subsequently reduced to afford (S)-3-benzylmorpholine. A related synthesis starts from L-phenylalaninol to produce (S)-3-(phenylmethyl)morpholine. lookchem.com

Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-dione

Recent advancements have focused on the organocatalyzed ring-opening polymerization (ROP) of (S)-3-benzylmorpholine-2,5-dione. nih.govresearchgate.netd-nb.infodb-thueringen.de This method allows for the synthesis of well-defined poly(ester amide) homopolymers. nih.govdb-thueringen.de A binary catalyst system, often comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) cocatalyst like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU), is employed to control the polymerization process. nih.govd-nb.infodb-thueringen.de Kinetic studies have demonstrated that this method offers high control over molar masses and dispersities. nih.govdb-thueringen.de This polymerization can be initiated with benzyl alcohol to yield homopolymers or with macroinitiators like poly(ethylene glycol) (PEG) to create amphiphilic block copolymers. d-nb.infodb-thueringen.de

| Catalyst System | Monomer | Initiator | Resulting Polymer | Reference |

| DBU/TU | (S)-3-benzylmorpholine-2,5-dione | Benzyl alcohol | Poly(ester amide) homopolymer | nih.govd-nb.infodb-thueringen.de |

| DBU/TU | (S)-3-benzylmorpholine-2,5-dione | Poly(ethylene glycol) | Amphiphilic block copolymer | d-nb.infodb-thueringen.de |

Resolution of Morpholine Amide Intermediates

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For the synthesis of chiral morpholine derivatives, the resolution of a racemic morpholine amide intermediate can be a key step. acs.orgresearchgate.net This strategy has been successfully employed in the commercial synthesis of a pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, where the resolution step installed the desired S-stereocenter in a 35% yield. acs.orgresearchgate.net Another example involves the kinetic resolution of racemic this compound using a polymer-supported reagent. google.com Furthermore, enzyme-catalyzed kinetic resolution has been utilized, for instance, with racemic n-butyl 4-benzylmorpholine-2-carboxylate, to prepare enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. researchgate.net

Preparation of this compound Hydrochloride

This compound hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and analgesics. chemimpex.com Its preparation typically involves the reaction of this compound with hydrochloric acid. biosynth.com This acid-base reaction results in the formation of the corresponding hydrochloride salt, which often exhibits improved solubility and stability, crucial properties for drug development and formulation. chemimpex.com

The general synthesis process can be described as the treatment of a solution of this compound with either hydrochloric acid or hydrogen chloride gas. biosynth.com The reaction proceeds via a hemiaminal formation, which then reacts with the chloride ion to yield the final product. biosynth.com This method is a straightforward and common procedure for obtaining the hydrochloride salt of amine-containing compounds.

Table 1: Synthesis of this compound Hydrochloride

| Reactants | Reagents | Product | Significance |

|---|

Green Chemistry Approaches to Morpholine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. lidsen.com Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. lidsen.com

One notable green approach to morpholine synthesis involves a one or two-step, redox-neutral protocol starting from 1,2-amino alcohols. acs.org This method utilizes inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). acs.org A key aspect of this methodology is the selective monoalkylation of the primary amine with ethylene sulfate, which proceeds via a simple SN2 reaction. acs.org This approach has been successfully applied to the synthesis of a variety of substituted morpholines on a large scale. acs.org

Another green strategy involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com For instance, the synthesis of morpholine-based chalcones has been efficiently achieved under microwave conditions. mdpi.com

Synthesis of Morpholinium Compounds via Quaternization

Quaternization is a chemical process where a tertiary amine is converted into a quaternary ammonium (B1175870) salt. ontosight.ai This transformation is crucial for synthesizing morpholinium compounds, which have applications as ionic liquids, phase transfer catalysts, and biologically active agents. ontosight.airesearchgate.netmdpi.com

The synthesis of morpholinium salts is typically achieved by reacting a morpholine derivative with an alkylating agent. For example, 4-benzyl-4-methylmorpholinium salts have been synthesized by the quaternization of N-methylmorpholine with benzyl chloride. researchgate.net The resulting chloride salt can then undergo ion exchange to produce a variety of other salts with different anions. researchgate.net

Similarly, N,N-diallyl morpholinium bromide has been prepared through the quaternization of N-allylmorpholine with allyl bromide. itu.edu.tr The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired morpholinium salt. acs.org

Table 2: Examples of Morpholinium Salt Synthesis via Quaternization

| Morpholine Derivative | Alkylating Agent | Product |

|---|---|---|

| N-Methylmorpholine | Benzyl chloride | 4-Benzyl-4-methylmorpholinium chloride researchgate.net |

| N-Allylmorpholine | Allyl bromide | N,N-Diallyl morpholinium bromide itu.edu.tr |

Advanced Synthetic Strategies for Complex this compound Analogues

The demand for novel and structurally diverse this compound analogues has driven the development of more sophisticated synthetic methods. These advanced strategies enable the construction of complex molecular architectures that are not easily accessible through traditional synthetic routes.

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgtcichemicals.com MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. beilstein-journals.org

While specific examples of MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are widely applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. sci-hub.se For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating complex peptide-like structures and can be adapted to synthesize a wide range of heterocyclic compounds. tcichemicals.com The development of novel MCRs remains an active area of research for the efficient construction of complex molecules. nih.gov

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity for the formation of various chemical bonds. researchgate.net Several metal-catalyzed methods have been developed for the synthesis of morpholine and its derivatives.

Palladium (Pd)-catalyzed reactions are particularly prominent. For example, Pd-catalyzed intramolecular carboamination and difunctionalization of conjugated dienes have been employed to construct the morpholine ring. researchgate.net Furthermore, Pd-catalyzed tandem allylic substitution reactions provide an asymmetric route to chiral morpholines. acs.org The synthesis of morpholine derivatives has also been achieved through the ring-opening of aziridines followed by a Pd-catalyzed intramolecular C-N coupling reaction. mdpi.com

Other metals, such as rhodium (Rh) and gold (Au), have also been utilized. Rhodium catalysts have been used in the reaction of vinyl aziridines with naphthols to create arylethylamine derivatives, a strategy that can be adapted for heterocycle synthesis. mdpi.com Gold-catalyzed tandem reactions of aziridines and propargyl alcohols offer a pathway to unsaturated morpholines. mdpi.com Mercury(II) salts have also been used to catalyze the cyclization of alkynyl-carboxylic acids to form six-membered morpholine-type rings. beilstein-journals.org

Table 3: Metal-Catalyzed Reactions for Morpholine Derivative Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Palladium (Pd) | Intramolecular Carboamination | Unsaturated amines | Morpholines researchgate.net |

| Palladium (Pd) | Tandem Allylic Substitution | Allylic substrates | Chiral Morpholines acs.org |

| Palladium (Pd) | Ring-opening/C-N Coupling | Aziridines | Morpholine derivatives mdpi.com |

| Rhodium (Rh) | Chirality-transfer reaction | Vinyl aziridines, Naphthols | Arylethylamine derivatives mdpi.com |

| Gold (Au) | Tandem ring-opening/cyclization | Aziridines, Propargyl alcohols | Unsaturated morpholines mdpi.com |

Chemical Reactivity and Derivatization of 3 Benzylmorpholine

Reactions at the Nitrogen Atom

The nitrogen atom in the morpholine (B109124) ring is a key site for chemical reactions due to its nucleophilic nature.

Acylation Reactions

The secondary amine of 3-benzylmorpholine readily undergoes acylation with various acylating agents. This reaction is fundamental in synthetic chemistry and has been explored for kinetic resolution processes. For instance, the kinetic resolution of racemic this compound can be achieved using chiral acylating agents. nih.govethz.ch The use of a chiral hydroxamic acid as an acylating agent has demonstrated good selectivity in this resolution. nih.govethz.ch

Studies have shown that the choice of the acyl group can influence the selectivity of the resolution. While acyl groups like 2-phenylacetate and 3-phenylpropanoate have been used, they generally result in lower selectivities compared to certain chiral hydroxamic acids. nih.govethz.ch The reaction involves the formation of an amide bond, converting the secondary amine into an N-acylmorpholine derivative. A proposed transition state for this reaction involves a hydrogen bonding interaction between the hydroxamate carbonyl and the amine proton. nih.gov

Table 1: Examples of Acylating Agents Used in the Kinetic Resolution of this compound

| Acylating Agent | Type | Application | Reference |

|---|---|---|---|

| Chiral Hydroxamic Acid | Chiral Acylating Agent | Kinetic Resolution | nih.govethz.ch |

| 2-Phenylacetate | Achiral Acyl Group | Kinetic Resolution | nih.govethz.ch |

| 3-Phenylpropanoate | Achiral Acyl Group | Kinetic Resolution | nih.govethz.ch |

Quaternization Reactions

The nitrogen atom of this compound can be quaternized by reacting with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. google.com This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties, such as its solubility in water. google.com

The quaternization is typically carried out in an organic solvent or a mixture of solvents. google.com For example, the reaction of a substituted benzylmorpholine with an alkyl halide like N-tetradecylmorpholino chloride results in the corresponding quaternary salt. google.com These quaternary benzylmorpholine salts have been investigated for various applications. google.com

N-Oxidation Reactions

The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-benzylmorpholine-N-oxide (NBnMO) exhibits different reactivity compared to the parent amine. nih.govresearchgate.net

N-oxides of tertiary amines, including N-benzylmorpholine, can undergo various reactions. For instance, they can be reduced back to the corresponding amine using reagents like diboron (B99234) compounds. nih.gov The Polonowski reaction of N-benzylmorpholine-N-oxide has been studied, revealing a complex reaction pathway that can lead to the formation of multiple products, including benzaldehyde (B42025) and acetmorpholide, through the generation of carbenium-iminium ion intermediates. researchgate.net

Reactions at the Benzyl (B1604629) Moiety

The benzyl group of this compound provides another site for chemical modification, either through reactions on the aromatic ring or at the benzylic position.

Aromatic Substitutions

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. pdx.eduminia.edu.eg These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the morpholinomethyl substituent. However, specific examples of aromatic substitution directly on this compound are not extensively detailed in the provided search results. Generally, aromatic rings can be halogenated, nitrated, sulfonated, alkylated, or acylated under appropriate conditions. minia.edu.eg Aromatic compounds with electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution. govtpgcdatia.ac.in

Side Chain Modifications

Modifications to the benzylic side chain of this compound can lead to the synthesis of related structures. For instance, the synthesis of 3-benzhydrylmorpholine, a compound related to this compound, involves multi-step synthesis starting from an amino acid ester. wikipedia.org While not a direct modification of this compound, this illustrates how alterations to the substituent at the 3-position of the morpholine ring can be achieved.

Furthermore, research into the organocatalyzed ring-opening polymerization of (S)-3-benzylmorpholine-2,5-dione highlights another avenue for modification. researchgate.netx-mol.net Although this involves a derivative of this compound, it demonstrates the potential for creating polymers where the benzylmorpholine unit is incorporated into a larger macromolecular structure. researchgate.netacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| This compound Hydrochloride | biosynth.com |

| (S)-3-Benzylmorpholine | escholarship.org |

| 3-Benzhydrylmorpholine | wikipedia.org |

| N-Benzylmorpholine | niscair.res.in |

| N-Benzylmorpholine-N-oxide (NBnMO) | researchgate.net |

| N-tetradecylmorpholino chloride | google.com |

| 2-Phenylacetate | nih.gov |

| 3-Phenylpropanoate | nih.gov |

| (S)-Mandelic Acid | nih.gov |

| meta-chloroperoxybenzoic acid (m-CPBA) | nih.gov |

| Benzaldehyde | researchgate.net |

| Acetmorpholide | researchgate.net |

Reactions Involving the Morpholine Ring System

The morpholine ring of this compound derivatives can undergo specific reactions that lead to the formation of valuable polymers.

A significant reaction involving the morpholine ring is the ring-opening polymerization (ROP) of its dione (B5365651) derivative, this compound-2,5-dione. This monomer, which can be synthesized from the naturally occurring amino acid L-phenylalanine, serves as a precursor to poly(ester amide)s. db-thueringen.ded-nb.infonih.gov The polymerization process is often catalyzed by an organocatalyst system. db-thueringen.de

One effective method utilizes a binary catalyst system composed of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) co-catalyst, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU). db-thueringen.ded-nb.inforesearchgate.net This system has been shown to facilitate controlled polymerization, allowing for the synthesis of well-defined homopolymers and block copolymers. db-thueringen.deresearchgate.net Kinetic studies have demonstrated that this catalytic approach offers high control over molar masses and dispersities, particularly up to monomer conversions of nearly 80%. db-thueringen.denih.gov

The ROP of (S)-3-benzylmorpholine-2,5-dione has been optimized using benzyl alcohol as an initiator, leading to the formation of a poly(ester amide) homopolymer. db-thueringen.ded-nb.info Furthermore, the use of hydroxyl-functionalized macroinitiators like poly(ethylene glycol) (PEG) and poly(2-ethyl-2-oxazoline) (PEtOx) has enabled the synthesis of amphiphilic block copolymers. db-thueringen.denih.gov

The polymerization of morpholine-2,5-dione (B184730) derivatives is not limited to solution-based methods. Mechanochemical approaches, such as ball-milling, have also been successfully employed for the ROP of related monomers like 3S-(isobutyl)morpholine-2,5-dione, using a similar DBU/TU catalytic system. x-mol.net This indicates the versatility of the ROP of morpholine-2,5-diones in producing poly(ester amide)s under various conditions.

| Monomer | Catalyst/Initiator System | Resulting Polymer | Key Findings |

| (S)-3-benzylmorpholine-2,5-dione | DBU/TU/benzyl alcohol | Poly(ester amide) homopolymer | Controlled polymerization with predictable molar mass. db-thueringen.ded-nb.info |

| (S)-3-benzylmorpholine-2,5-dione | DBU/TU/PEG-OH | PEG-b-poly(ester amide) block copolymer | Formation of amphiphilic block copolymers. db-thueringen.denih.gov |

| (S)-3-benzylmorpholine-2,5-dione | DBU/TU/PEtOx-OH | PEtOx-b-poly(ester amide) block copolymer | Synthesis of amphiphilic block copolymers with potential for drug delivery. db-thueringen.denih.gov |

| 3S-(isobutyl)morpholine-2,5-dione and lactide | DBU/TU (ball-milling) | Random copolymers | Feasibility of mechanochemical ROP. x-mol.net |

The ring-opening polymerization of this compound-2,5-dione and its derivatives directly leads to the formation of poly(ester amide)s (PEAs). db-thueringen.demdpi.com These polymers are of significant interest due to their combination of ester and amide linkages, which can impart desirable properties such as biodegradability and good thermal and mechanical characteristics. mdpi.com

The synthesis of PEAs from morpholine-2,5-diones is a well-established route. mdpi.comdntb.gov.ua The process typically involves the initial synthesis of the morpholine-2,5-dione monomer from an amino acid, in this case, L-phenylalanine for (S)-3-benzylmorpholine-2,5-dione. db-thueringen.ded-nb.info Subsequent organocatalyzed ROP yields the corresponding poly(ester amide). db-thueringen.de The resulting PEAs based on this compound-2,5-dione are hydrophobic and contain aromatic moieties, making them promising candidates for applications such as drug delivery vehicles for hydrophobic drugs. db-thueringen.denih.gov

Research has demonstrated the synthesis of well-defined poly(ester amide) homopolymers and amphiphilic block copolymers using this methodology. db-thueringen.de The ability to create block copolymers with hydrophilic segments like PEG and PEtOx further enhances the potential utility of these materials in biomedical applications. db-thueringen.denih.gov

Ring-Opening Polymerization of Morpholine-2,5-diones

Stereochemical Aspects of Reactivity

The stereochemistry of this compound plays a crucial role in its reactivity, particularly in kinetic resolution processes. nih.govethz.ch The compound possesses a chiral center at the 3-position of the morpholine ring. biosynth.com

The kinetic resolution of racemic this compound can be achieved using chiral acylating agents. nih.govethz.ch Studies have shown that chiral hydroxamic acids can be effective for this purpose, proceeding with good selectivity. nih.govethz.ch The selectivity of this resolution is influenced by stereoelectronic effects. nih.govethz.ch A proposed transition state model suggests a hydrogen bonding interaction between the hydroxamate carbonyl and the amine proton of the morpholine. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Benzylmorpholine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For 3-Benzylmorpholine and its analogues, the ¹H-NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the morpholine (B109124) ring.

The aromatic protons typically appear as a multiplet in the downfield region, generally between δ 7.1 and 7.4 ppm. nih.gov The benzylic protons (CH₂) adjacent to the aromatic ring show a characteristic singlet at approximately δ 3.5 ppm. nih.gov The protons on the morpholine ring itself appear as multiplets in the range of δ 2.4 to 3.8 ppm. nih.gov For instance, in 4-(2-Ethylbenzyl)morpholine, the morpholine ring protons are observed as multiplets at δ 3.79-3.67 (4H) and δ 2.48 (4H). nih.gov

In the case of substituted analogues, the chemical shifts and splitting patterns of the aromatic protons vary depending on the nature and position of the substituent. For example, in 4-(3-Chlorobenzyl)morpholine, the aromatic protons are observed as a multiplet between δ 7.05 and 7.37 ppm. nih.gov The synthesis of various analogues, such as 4-benzylmorpholin-3-one (B1279983), has been confirmed using ¹H-NMR, where the aromatic protons appear as a multiplet at δ 7.29 ppm and the benzylic protons as a singlet at δ 4.61 ppm. acs.org

¹H-NMR Data for Selected this compound Analogues

| Compound | Aromatic Protons (δ ppm) | Benzyl Protons (CH₂) (δ ppm) | Morpholine Protons (δ ppm) | Other Signals (δ ppm) | Reference |

|---|---|---|---|---|---|

| 4-(2-Ethylbenzyl)morpholine | 7.35 - 7.12 (m, 4H) | 3.52 (s, 2H) | 3.79 - 3.67 (m, 4H), 2.48 (dd, 4H) | 2.78 (q, 2H), 1.27 (t, 3H) | nih.gov |

| 4-Benzylmorpholin-3-one | 7.29 (m, 5H, Ar) | 4.61 (s, 2H, CH₂Ph) | 3.25 (m, 2H, CH₂O), 3.82 (m, 2H, CH₂N) | acs.org | |

| 4-(3-Chlorobenzyl)morpholine | 7.37 - 7.05 (m, 4H) | 3.49 (s, 2H) | 3.81 - 3.62 (m, 4H), 2.46 (dd, 4H) | nih.gov |

| 4-(2-Chloro-6-methylbenzyl)morpholine | 7.31 - 7.07 (m, 3H) | 3.60 (m, 2H) | 3.73 - 3.60 (m, 4H), 2.57 - 2.49 (m, 4H) | 2.47 (s, 3H) | nih.gov |

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the different carbon environments in a molecule. In this compound analogues, the aromatic carbons of the benzyl group typically resonate between δ 127 and 136 ppm. acs.org The benzylic carbon (CH₂) signal appears around δ 64 ppm. acs.org The carbons of the morpholine ring exhibit signals in the aliphatic region, with the carbons adjacent to the oxygen atom (C-O) appearing further downfield (around δ 68 ppm) compared to the carbons adjacent to the nitrogen atom (C-N) (around δ 45-50 ppm) due to the higher electronegativity of oxygen. acs.orgchemguide.co.uk

For example, in 4-benzylmorpholin-3-one, the carbonyl carbon (C=O) of the morpholine ring is observed at δ 166.90 ppm. acs.org The aromatic carbons appear at δ 127.84, 128.35, and 128.85 ppm, with the quaternary aromatic carbon at δ 136.27 ppm. acs.org The morpholine ring carbons are found at δ 45.56 (CH₂N), 49.54 (CH₂N), and 68.27 (CH₂O), while the benzylic carbon resonates at δ 64.01 ppm. acs.org

¹³C-NMR Data for 4-Benzylmorpholin-3-one

| Carbon Environment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C=O (Amide) | 166.90 | acs.org |

| Aromatic C (Quaternary) | 136.27 | acs.org |

| Aromatic CH | 128.85, 128.35, 127.84 | acs.org |

| CH₂O (Morpholine) | 68.27 | acs.org |

| CH₂Ph (Benzylic) | 64.01 | acs.org |

| CH₂N (Morpholine) | 49.54 | acs.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound and its analogues, HRMS is crucial for confirming their identity. The calculated mass for the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅NO) is 178.1232, and HRMS analysis would be expected to yield a value very close to this.

For various synthesized analogues, HRMS data has been reported, confirming their successful synthesis. For example, 4-(2-Ethylbenzyl)morpholine showed an [M+H]⁺ ion at m/z 206.15, which corresponds to the calculated value for C₁₃H₂₀NO⁺. nih.gov Similarly, 4-(3-Chlorobenzyl)morpholine was confirmed by an [M+H]⁺ ion at m/z 212.09 (calculated 212.08 for C₁₁H₁₅ClNO⁺). nih.gov The analogue 4-benzylmorpholin-3-one yielded an [M+H]⁺ ion at m/z 192.1024, matching the calculated value for C₁₁H₁₄NO₂⁺. acs.org

HRMS Data for Selected this compound Analogues

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-(2-Ethylbenzyl)morpholine | C₁₃H₁₉NO | 206.15 | 206.15 | nih.gov |

| 4-Benzylmorpholin-3-one | C₁₁H₁₃NO₂ | 192.1024 | 192.1024 | acs.org |

| 4-(3-Chlorobenzyl)morpholine | C₁₁H₁₄ClNO | 212.08 | 212.09 | nih.gov |

| 4-(2-Chloro-6-methylbenzyl)morpholine | C₁₂H₁₆ClNO | 226.09 | 226.10 | nih.gov |

| (S)-3-Benzylmorpholine-2,5-dione | C₁₁H₁₁NO₃ | Not specified | Confirmed by HR-ESI MS | db-thueringen.de |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often producing intact protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. ucdavis.edunih.gov This makes it well-suited for the analysis of this compound and its derivatives. db-thueringen.deresearchgate.net

ESI-MS is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. In the context of this compound analogues, ESI-MS has been used to confirm the molecular weight of synthesized compounds. For instance, the characterization of (S)-3-benzylmorpholine-2,5-dione, a derivative synthesized from L-phenylalanine, was accomplished using ESI mass spectrometry. db-thueringen.deresearchgate.net The technique is sensitive enough to detect various adduct ions, which can aid in structural confirmation. researchgate.net For example, ESI-MS in positive ion mode typically shows the [M+H]⁺ ion as the base peak, but sodium adducts [M+Na]⁺ can also be observed. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-N, C-O, and aromatic C=C bonds.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: These appear as one or more sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-O stretching (ether): A strong, characteristic band is expected in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz

C-N stretching (amine): This absorption is typically found in the 1000-1250 cm⁻¹ region and can sometimes overlap with the C-O stretch. nobraintoosmall.co.nz

N-H stretching (secondary amine): A weak to medium band is expected in the 3300-3500 cm⁻¹ region. nobraintoosmall.co.nz

The characterization of (S)-3-benzylmorpholine-2,5-dione, an analogue of this compound, included analysis by IR spectroscopy to confirm its functional groups. db-thueringen.de For analogues like 4-benzylmorpholin-3-one, a strong carbonyl (C=O) stretching band from the amide group would be a prominent feature, typically appearing around 1630-1695 cm⁻¹. nobraintoosmall.co.nz

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak - Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium - Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

| C-O (Ether) | Stretch | 1000 - 1250 | Strong |

Elemental Analysis

Elemental analysis is a foundational technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. This method provides an empirical validation of the compound's chemical formula, C₁₁H₁₅NO. The experimentally determined values are compared against the theoretically calculated percentages to assess the purity of the synthesized compound. For a related analogue, (S)-3-Benzylmorpholine-2,5-dione, which is synthesized from L-phenylalanine, elemental analysis is a key characterization step alongside spectroscopic methods. nih.govdb-thueringen.deresearchgate.net

Table 1: Elemental Analysis Data for this compound (C₁₁H₁₅NO)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 74.54 |

| Hydrogen (H) | 8.53 |

| Nitrogen (N) | 7.90 |

| Oxygen (O) | 9.02 |

Note: Theoretical values are calculated based on the molecular formula. Experimental values are typically expected to be within ±0.4% of the theoretical values.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice of technique depends on the volatility and polarity of the compound and its analogues.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and then identifies them based on their mass-to-charge ratio. wikipedia.orgamazonaws.com It is a "gold standard" for forensic substance identification. wikipedia.org This method is well-suited for the analysis of this compound and its analogues, such as phenmetrazine, which are often found in complex mixtures. amazonaws.comastm.org In the analysis of phenmetrazine analogues, GC-MS is used for the qualitative identification of individual components. amazonaws.com The technique can differentiate between positional isomers, which is crucial in forensic and clinical settings. researchgate.netnih.gov However, thermal degradation of molecules in the high-temperature injection port can sometimes lead to the measurement of degradation products rather than the parent compound. wikipedia.org For certain compounds, derivatization, such as with methyl chloroformate, may be employed to improve chromatographic properties and sensitivity. astm.org

For less volatile or thermally sensitive analogues, Liquid Chromatography-Mass Spectrometry (LCMS) is the method of choice. europeanpharmaceuticalreview.com The LCMS-Ion Trap-Time of Flight (IT-TOF) is a sophisticated hybrid mass spectrometer that provides high mass accuracy and resolution, independent of the MS mode. speciation.net This technology combines the separation power of liquid chromatography with the MSⁿ fragmentation capabilities of an ion trap and the high-resolution mass accuracy of a time-of-flight analyzer. shimadzu.comnih.gov LCMS-IT-TOF is particularly valuable for identifying unknown impurities, elucidating the structures of new molecules, and analyzing metabolites. speciation.netshimadzu.com The system's ability to perform data-dependent MSⁿ scans allows for detailed structural information to be gathered from a single chromatographic run, making it a powerful tool for the characterization of complex molecules like this compound analogues. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, determining the purity of a sample, and identifying compounds in a mixture. wikipedia.orgumich.edu The separation is based on the differential affinity of the compound for the stationary phase (typically a silica (B1680970) gel-coated plate) and the mobile phase (a solvent or solvent mixture). khanacademy.org For morpholine derivatives, TLC is used to monitor reaction completion and assess the purity of the final product. A pure sample of this compound should ideally appear as a single spot on the TLC plate. wikipedia.org Visualization of the separated spots can be achieved under UV light if the compound is fluorescent or UV-active, or by using chemical staining reagents like iodine vapor. wikipedia.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes when compared to a reference standard. umich.edu

Liquid Chromatography-Mass Spectrometry-Ion Trap-Time of Flight (LCMS-IT-TOF)

X-ray Diffraction Techniques for Structural Elucidation

X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) provides a unique "fingerprint" for a specific crystalline phase, which is useful for identifying polymorphs, assessing sample purity, and monitoring phase integrity. americanpharmaceuticalreview.com For more complex structural elucidation of novel compounds, single-crystal X-ray diffraction is the definitive method. This technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and stereochemistry. In the study of benzylmorpholine analogues, single-crystal XRD has been used to confirm the structure of newly synthesized compounds, providing unequivocal proof of their constitution and conformation. researchgate.net While obtaining a diffraction-quality single crystal can be challenging, the resulting structural data is unparalleled in its detail. mdpi.com For the related morpholine derivative Esreboxetine, X-ray diffraction has been used to determine its structure. irbbarcelona.org

Chiroptical Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center, methods to determine its enantiomeric purity and absolute configuration are critical. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary tool for this purpose. mdpi.com

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide distinct spectra for each enantiomer. mdpi.comresearchgate.net These experimental spectra are often compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT), to unambiguously assign the absolute configuration (R or S) of a chiral molecule. mdpi.com This combined experimental and computational approach is particularly powerful for conformationally flexible molecules like morpholine derivatives. mdpi.com

In addition to spectroscopic methods, chiral chromatography is widely used for the separation and quantification of enantiomers. researchgate.net Techniques like chiral High-Performance Liquid Chromatography (HPLC) or chiral capillary electrophoresis can resolve enantiomers, allowing for the determination of enantiomeric excess. science.govnih.gov For instance, methods using cyclodextrin-based chiral selectors in capillary electrophoresis have been developed and validated to report the presence of a minor enantiomer down to levels of 0.1% or less. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-3-Benzylmorpholine-2,5-dione |

| 3-Fluorophenmetrazine (3-FPM) |

| 4-Methylphenmetrazine (4-MPM) |

| 3-Methylphenmetrazine (3-MPM) |

| Phenmetrazine |

| Esreboxetine |

Structure Activity Relationship Sar Studies of 3 Benzylmorpholine Derivatives

Impact of Substitution on the Morpholine (B109124) Ring

Modifications to the morpholine ring of 3-benzylmorpholine derivatives have been shown to significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability.

Systematic substitution on the morpholine ring has been a key strategy in optimizing the activity of these compounds. For instance, in the development of selective orexin-1 receptor antagonists (SO1RAs), replacing a pyrrolidine (B122466) scaffold with a morpholine ring led to a notable improvement in stability in human liver microsomes (HLM). acs.org Further exploration involved introducing methyl substituents at various positions on the morpholine ring to block potential sites of oxidative metabolism. acs.org While an R-configured methyl group at the 5-position resulted in the most potent SO1RA, it unfortunately also led to the lowest HLM stability among the tested analogues. acs.org Ultimately, none of the mono-methylated morpholine ring analogues showed improved HLM stability compared to the unsubstituted version. acs.org

In another context, di-methyl substitution on the morpholine ring had minimal effects on the binding affinity (Kd values) for cytochrome P450 (CYP) enzymes CYP2A13 and CYP2A6, but it did decrease the inhibitory activity against both enzymes. nih.gov The stereochemistry of these methyl groups can also be a critical factor, though in some studies, it has been noted as racemic or uncharacterized. nih.gov

The nature of the heterocyclic ring itself is crucial. Replacing the morpholine ring with other heterocycles like piperidine (B6355638), piperazine, or imidazole (B134444) has been explored. Ring expansion from a pyrrolidine to a piperidine or morpholine in certain orexin (B13118510) antagonist series resulted in potent dual orexin receptor antagonists (DORAs) with improved HLM stability. acs.org Conversely, replacing the morpholine ring with an imidazole led to extremely potent but non-selective inhibitors of CYP2A enzymes. nih.gov Similarly, replacing the morpholine with azetidine-3-amine in a series of antimalarial compounds led to a decrease in activity. researchgate.net

The following table summarizes the effects of substitutions on the morpholine ring from a study on orexin receptor antagonists:

| Compound | Modification on Morpholine Ring | hOX1 IC50 (nM) | hOX2 IC50 (nM) | Selectivity (OX2/OX1) | HLM Stability (µL min⁻¹ mg⁻¹) |

| 20 | Unsubstituted | 4.8 | 630 | 131 | 29 |

| 29 | (5R)-methyl | 2.3 | 480 | 209 | 108 |

| 30 | (5S)-methyl | 10 | 1100 | 110 | 48 |

| 31 | (6R)-methyl | 10 | 1600 | 160 | 43 |

| 32 | (6S)-methyl | 8.3 | 1100 | 133 | 42 |

| 33 | (2R,6S)-dimethyl | 24 | >10000 | >417 | 32 |

| 34 | rac-2,2-dimethyl | 16 | 1800 | 113 | 64 |

Data sourced from a study on the discovery of Nivasorexant. acs.org

These findings underscore the sensitive nature of the morpholine ring to substitution, where small changes can lead to significant shifts in the pharmacological profile.

Role of the Benzyl (B1604629) Moiety in Biological Activity

The benzyl group attached to the 3-position of the morpholine ring is a critical determinant of biological activity in this class of compounds. Its orientation and substitution pattern significantly influence interactions with biological targets.

In the context of orexin receptor antagonists, modifications to the benzyl group have been extensively explored. Keeping a triazole substituent constant, the introduction of small substituents onto the benzyl ring was investigated. It was found that the 4, 5, and 6 positions of the benzyl ring could accommodate additional small groups while maintaining a potent and selective orexin-1 receptor antagonist (SO1RA) profile. acs.org However, a 2-fluoro substitution on the benzyl ring resulted in a 12-fold decrease in potency at the OX1 receptor and was also associated with poor stability in human liver microsomes (HLM). acs.org Moving a triazole substituent from the 2-position to the 3-position of the benzyl ring also led to a loss of potency at both orexin receptors. acs.org

For inhibitors of cytochrome P450 enzymes, substitution at the ortho position of the benzyl ring was identified as a crucial feature for achieving selective binding and inhibition of CYP2A13 over the closely related CYP2A6. nih.gov Di-substitution at both ortho positions of the benzyl ring slightly increased affinity for both enzymes, thereby reducing the selectivity for CYP2A13 compared to singly substituted analogs. nih.gov Substitutions at the meta and para positions were found to be detrimental to achieving selective binding and inhibition. nih.gov Extending the linker between the morpholine and benzyl rings, for instance, from a methylene (B1212753) to an ethyl group, also resulted in decreased affinity and inhibition of CYP2A enzymes. nih.gov

The following table illustrates the impact of benzyl ring substitutions on the inhibition of CYP2A enzymes:

| Compound | Benzyl Ring Substitution | CYP2A13 Ki (μM) | CYP2A6 Ki (μM) | Selectivity (CYP2A6/CYP2A13) |

| 1 | Unsubstituted | 13.4 | 232 | 17.3 |

| 3 | 2-chloro | 5.1 | 141 | 27.6 |

| 7 | 2-chloro, 6-fluoro | 2.1 | 63.8 | 30.4 |

| 8 | 2,6-dichloro | 1.7 | 28.5 | 16.8 |

| 10 | 3-chloro | 41.5 | >400 | >9.6 |

| 11 | 4-chloro | 26.6 | >400 | >15.0 |

| 12 | 2,3-dichloro | 2.3 | 70.2 | 30.5 |

| 13 | 2,4-dichloro | 5.8 | 185 | 31.9 |

Data adapted from a study on benzylmorpholine analogs as CYP2A13 inhibitors. nih.gov

These examples highlight that the benzyl moiety is not merely a structural scaffold but an active participant in molecular recognition, where its substitution pattern fine-tunes the compound's interaction with its biological target.

Stereochemical Influences on SAR

Stereochemistry plays a crucial role in the structure-activity relationship (SAR) of this compound derivatives, often dictating the potency and selectivity of their biological effects. The spatial arrangement of substituents around the chiral centers of the morpholine ring can lead to significant differences in how these molecules interact with their biological targets.

In the development of reboxetine (B1679249) analogs as norepinephrine (B1679862) transporter (NET) imaging agents, it was established that the most active isomer for NET inhibition consistently possesses the (S,S) configuration. nih.gov This highlights the stringent stereochemical requirements for potent activity at this transporter. Similarly, for appetite suppressants like 2-benzylmorpholine, it was observed that the enantiomer with a positive optical rotation was the active one. ru.nl

The influence of stereochemistry extends to enzyme inhibition as well. Studies on morpholine-based organocatalysts have investigated the impact of the steric relationship between substituents at the C-2 and C-5 positions of the morpholine ring. nih.gov Both experimental and computational data have confirmed that the specific stereochemistry of the catalyst is critical for controlling the diastereo- and enantioselectivity of chemical reactions. nih.gov

In some instances, the R-configuration at a specific position can be beneficial. For example, studies have shown that an R-configuration at the C3 position of the morpholine ring can improve binding affinity for certain targets, such as PI3Kγ, by as much as 10-fold compared to the S-enantiomer.

The following table provides examples of how stereochemistry affects the biological activity of morpholine derivatives:

| Compound Class | Stereochemistry | Observed Effect | Reference |

| Reboxetine Analogs | (2S, 3S) | Most potent NET inhibition | nih.gov |

| 2-Benzylmorpholine | (+) enantiomer | Active as an appetite suppressant | ru.nl |

| Morpholin-3-ylmethanol | (R)-configuration | 10-fold improved binding to PI3Kγ vs. (S)-enantiomer |

These findings underscore the importance of controlling stereochemistry in the design of this compound derivatives to achieve the desired pharmacological profile.

Computational Approaches to SAR

Computational methods have become indispensable tools in the study of structure-activity relationships (SAR) for this compound derivatives. These approaches provide valuable insights into the molecular interactions that govern biological activity, guiding the design of more effective compounds.

Molecular Docking and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding modes of this compound derivatives and estimating their binding affinity.

In the development of orexin receptor antagonists, molecular docking has been used to rationalize the observed SAR. acs.org For example, docking studies can help to visualize how different substitutions on the morpholine or benzyl rings fit within the binding pocket of the orexin receptor, explaining why certain modifications lead to increased or decreased potency. acs.org By predicting the binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, researchers can prioritize the synthesis of compounds that are most likely to have high affinity for the target.

Similarly, in the study of CYP2A13 inhibitors, docking simulations can elucidate why ortho-substituted benzylmorpholines exhibit higher selectivity. nih.gov These models can reveal key interactions within the enzyme's active site that are favored by this substitution pattern.

DFT Computational Data in Mechanistic Understanding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide a deeper understanding of the chemical reactivity and properties of this compound derivatives, which is crucial for elucidating their mechanism of action at a molecular level.

For instance, DFT analysis can be used to calculate properties like electron density and bond critical points, which can be correlated with the inhibitory potential of a compound. In the context of organocatalysis, computational data, including DFT calculations, have been used to confirm the role of specific stereochemical arrangements in controlling the outcome of reactions catalyzed by morpholine-based catalysts. nih.gov These studies can help to explain why a particular catalyst is so effective in promoting a specific chemical transformation.

By combining experimental data with insights from molecular docking and DFT calculations, a more comprehensive picture of the SAR of this compound derivatives can be developed, accelerating the discovery of new and improved therapeutic agents.

Modulation of Pharmacokinetic/Pharmacodynamic (PK/PD) Properties through Structural Modification

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives can be significantly modulated through strategic structural modifications. These changes can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and efficacy at the target.

One of the key strategies for improving PK properties is to enhance metabolic stability. In the development of orexin antagonists, replacing a pyrrolidine ring with a morpholine ring dramatically improved stability in human liver microsomes (HLM). acs.org Further attempts to enhance stability by adding methyl groups to the morpholine ring were less successful, indicating that such modifications must be carefully considered. acs.org The introduction of polar functional groups is another approach to modulate physicochemical properties and, consequently, the ADME profile. acs.org

The substitution pattern on the benzyl ring also plays a critical role. For example, a 2-fluoro substitution on the benzyl ring of an orexin antagonist led to poor HLM stability. acs.org In the case of CYP2A13 inhibitors, certain benzylmorpholine analogs that were potent and selective in vitro showed rapid metabolism in liver and lung microsomes, likely due to CYP2B-mediated degradation. nih.gov This highlights the importance of evaluating metabolic stability early in the drug discovery process.

The following table summarizes how structural modifications affected the PK/PD properties of certain this compound derivatives:

| Compound Series | Structural Modification | Effect on PK/PD Properties | Reference |

| Orexin Antagonists | Pyrrolidine to Morpholine Ring | Improved HLM stability | acs.org |

| Orexin Antagonists | Methyl substitution on morpholine ring | Varied effects on potency and HLM stability | acs.org |

| Orexin Antagonists | 2-Fluoro on benzyl ring | Decreased potency and HLM stability | acs.org |

| CYP2A13 Inhibitors | Certain benzylmorpholine analogs | Rapid metabolism in liver and lung microsomes | nih.gov |

These examples demonstrate that a deep understanding of how structural changes impact PK/PD properties is essential for the successful development of this compound derivatives as therapeutic agents.

Enhancing Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly modulated by strategic structural modifications. SAR studies focus on identifying which parts of the molecule are essential for its biological activity and which can be altered to improve its interaction with a specific biological target while minimizing off-target effects. oncodesign-services.com

Research into 4-benzylmorpholine (B76435) analogs, a closely related scaffold, as inhibitors of cytochrome P450 (CYP) enzymes has demonstrated the critical role of substitution on the benzyl ring. Specifically, in the effort to selectively inhibit CYP2A13 for lung cancer chemoprevention, a key finding was that substitution at the ortho position of the benzyl group resulted in highly selective binding and inhibition. nih.gov For instance, analogs with ortho-substitutions were found to be over 25 times more selective for CYP2A13 compared to the structurally similar hepatic enzyme CYP2A6, the inhibition of which is undesirable. nih.gov

| Compound | Substitution on Benzyl Ring | IC₅₀ (CYP2A13) | Selectivity (CYP2A13 vs CYP2A6) |

| Analog A | ortho-chloro | Data not specified | >25-fold |

| Analog B | ortho-chloro, para-fluoro | Data not specified | >25-fold |

| Analog C | ortho-methyl, ortho-chloro | Data not specified | >25-fold |

Table 1: Selectivity of ortho-substituted 4-benzylmorpholine analogs for CYP2A13. nih.gov

In the context of antimalarial drug discovery, SAR investigations of dispiro-1,2,4,5-tetraoxane derivatives incorporating a benzylmorpholine moiety have also yielded important findings. One study synthesized a series of these hybrids and evaluated their activity against the 3D7 strain of Plasmodium falciparum. researchgate.net The results indicated that the morpholine ring itself was crucial for activity; its replacement with an azetidine-3-amine group led to a decrease in antimalarial potency. researchgate.net Several analogs exhibited potent activity in the nanomolar range. researchgate.net

| Compound ID | Description | IC₅₀ (nM) vs. P. falciparum (3D7) |

| 24 (N205) | Dispiro-1,2,4,5-tetraoxane-benzylamine hybrid | 1.3 |

| 14 | Analog | 4.7 ± 0.3 |

| 16 | Analog | Data not specified |

| 19 | Analog | Data not specified |

| 20 | Analog | Data not specified |

| 41 | Analog | Data not specified |

| 44 | Analog | Data not specified |

Table 2: In vitro antimalarial activity of selected benzylmorpholine-containing tetraoxane (B8471865) analogs. researchgate.net

These studies underscore that even minor changes, such as the position of a substituent on the benzyl ring or the nature of the heterocyclic ring, can lead to significant alterations in biological potency and selectivity. oncodesign-services.com

Improving Metabolic Stability

Metabolic stability is a critical parameter in drug design, determining the persistence of a compound in the body and thus its duration of action. The this compound scaffold can be modified to enhance resistance to metabolic degradation.

In the development of selective CYP2A13 inhibitors, while certain 4-benzylmorpholine analogs showed high selectivity and were metabolically stable in human lung microsomes, they exhibited rapid metabolism in human liver microsomes, as well as in mouse and rat lung and liver microsomes. nih.gov This suggests that the metabolic fate of these compounds is highly dependent on the specific enzymatic environment. The rapid degradation was likely due to metabolism mediated by other CYP enzymes, such as CYP2B. nih.gov

| Compound | Microsome Source | Metabolic Stability |

| 4-(2-chlorobenzyl)morpholine | Human Lung | Stable |

| 4-(2-chloro-6-fluorobenzyl)morpholine | Human Lung | Stable |

| 4-(2-chlorobenzyl)morpholine | Human Liver | Rapid Metabolism |

| 4-(2-chloro-6-fluorobenzyl)morpholine | Human Liver | Rapid Metabolism |

| 4-(2-chlorobenzyl)morpholine | Mouse/Rat Lung & Liver | Rapid Metabolism |

| 4-(2-chloro-6-fluorobenzyl)morpholine | Mouse/Rat Lung & Liver | Rapid Metabolism |

Table 3: Metabolic stability of selected 4-benzylmorpholine analogs in different microsomal environments. nih.gov

Influence on Blood-Brain Barrier Permeability

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of the morpholine ring make it a valuable heterocycle for CNS drug discovery. nih.gov

The morpholine ring's weak basic nitrogen atom and the oxygen atom at the opposite position give it a unique pKa and a flexible conformation. nih.gov These features allow it to participate in various lipophilic-hydrophilic interactions, which can improve both blood solubility and permeability across the BBB. nih.gov Developing drugs for the CNS requires a delicate balance between molecular size and lipophilicity to facilitate this transport. nih.gov

Research has shown that the penetration of a compound across the BBB is favored by higher lipophilicity and a weaker potential for forming hydrogen bonds. mdpi.com The morpholine scaffold can be used to modulate these pharmacokinetic properties. nih.gov In the development of histone deacetylase (HDAC) inhibitors for CNS applications, a key structural feature that conferred high BBB penetration was the presence of a basic benzylic amine. nih.gov This finding is directly relevant to the this compound structure, which contains both a benzyl group and a basic morpholine amine. Several derivatives in that study demonstrated high BBB penetration of approximately 0.015% of the injected dose per cubic centimeter of brain tissue. nih.gov

| Physicochemical Property | Influence on BBB Permeability | Relevance to this compound |

| Lipophilicity | High lipophilicity is favorable. mdpi.com | The benzyl group contributes to lipophilicity. |

| Hydrogen Bonding | Weak potential is favorable. mdpi.com | The morpholine oxygen can act as a hydrogen bond acceptor. |

| Molecular Size | A balance is required. nih.gov | The scaffold is relatively small. |

| Basic Amine | Can be a key element for penetration. nih.gov | The morpholine nitrogen is a basic amine. |

Table 4: Physicochemical properties influencing Blood-Brain Barrier (BBB) permeability. nih.govmdpi.comnih.gov

Therefore, the this compound scaffold represents a promising starting point for designing CNS-active agents, as its inherent structural and physicochemical properties can be fine-tuned to optimize passage through the blood-brain barrier. nih.gov

Applications of 3 Benzylmorpholine in Advanced Organic Synthesis and Materials Science

3-Benzylmorpholine as a Building Block in Organic Synthesis

As an intermediate, this compound is widely employed in organic synthesis. lookchem.comchembk.com Its morpholine (B109124) core and reactive benzyl (B1604629) group allow for various chemical modifications, enabling the construction of more complex molecular architectures. This adaptability makes it a key ingredient in the production of pharmaceuticals, agrochemicals, and other fine chemicals. lookchem.com

This compound serves as a crucial building block in the development of new pharmaceutical agents. lookchem.comchemimpex.com Its structure is a component in the synthesis of various bioactive molecules, including analgesics (pain relievers) and anti-inflammatory drugs. chemimpex.com The compound is also utilized in neuroscience research, where it aids in studies of neurotransmitter systems and in understanding the mechanisms of drugs that affect mood and cognition. chemimpex.com Furthermore, research has indicated its potential as an antimicrobial agent, suggesting its utility in formulating new treatments for bacterial infections. chemimpex.com The (S)-enantiomer, (S)-3-Benzylmorpholine, is specifically noted for its role as a building block in the synthesis of pharmaceuticals. lookchem.com

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. chembk.comchemimpex.com It is used in the synthesis of various pesticides and other crop protection agents. chembk.com The structural properties of the morpholine ring contribute to the efficacy of these products in various agricultural applications. chemimpex.com Both the racemic mixture and the specific (S)-enantiomer are utilized as building blocks for creating new agrochemicals. lookchem.comechemi.com

The utility of this compound extends to the synthesis of fine and specialty chemicals. chembk.comchemimpex.com It serves as a versatile starting material or intermediate for producing a range of organic compounds with specific, high-value applications. lookchem.com Its ability to participate in various chemical reactions makes it a valuable component for chemical manufacturers. chemimpex.comechemi.com

Table 1: Applications of this compound in Chemical Synthesis

| Field | Application | Specific Examples/Research Areas | Citations |

| Pharmaceuticals | Intermediate/Building Block | Analgesics, Anti-inflammatory drugs, CNS agents, Antimicrobials | chemimpex.com, lookchem.com |

| Agrochemicals | Intermediate/Building Block | Synthesis of pesticides and other crop protection agents | chemimpex.com, chembk.com, lookchem.com |

| Fine Chemicals | Intermediate/Building Block | Synthesis of various high-value organic compounds | chemimpex.com, chembk.com, lookchem.com |

Synthesis of Agrochemicals

Ligand in Coordination Chemistry and Catalysis

Beyond its role as a synthetic building block, this compound and its derivatives function as ligands in coordination chemistry. lookchem.comchembk.com A ligand is a molecule that binds to a central metal atom to form a coordination complex. wikipedia.orgatlanticoer-relatlantique.ca The specific stereochemistry and electronic properties of this compound can influence the properties and reactivity of the resulting metal complex.

When used as a ligand, (S)-3-Benzylmorpholine can enhance the efficiency and selectivity of certain chemical reactions. lookchem.com The steric hindrance provided by the benzyl group can influence the stereochemical outcome of a reaction, a critical factor in asymmetric catalysis. chinesechemsoc.org For instance, studies on the catalytic kinetic resolution of racemic this compound itself demonstrate the importance of chiral catalysts in achieving high enantiomeric purity, a process that is fundamental to modern synthetic chemistry. rsc.org The ability to control reaction pathways and favor the formation of a specific product isomer is a key goal in catalysis, leading to more efficient and sustainable chemical manufacturing.

Precursor for Advanced Materials

Research has demonstrated the potential of this compound derivatives as precursors for advanced polymers. cymitquimica.com Specifically, a related compound, (S)-3-benzylmorpholine-2,5-dione, which can be synthesized from the amino acid L-phenylalanine, is used as a monomer in ring-opening polymerization (ROP). db-thueringen.deresearchgate.netnih.gov

This polymerization process, often facilitated by an organocatalyst system, yields well-defined poly(ester amide)s (PEAs). db-thueringen.denih.gov Researchers have successfully created both homopolymers and amphiphilic block copolymers by using macroinitiators like poly(ethylene glycol) and poly(2-ethyl-2-oxazoline). nih.gov These novel polyesteramides are regarded as highly promising materials for applications such as drug delivery vehicles, particularly for hydrophobic drugs, due to their unique properties and potential biocompatibility. db-thueringen.denih.gov Furthermore, this class of polymers represents a step towards more sustainable materials, as research into related morpholine-2,5-diones has highlighted their potential for closed-loop recycling. acs.org

Table 2: this compound Derivative in Polymer Synthesis

| Monomer | Polymerization Method | Catalyst System (Example) | Resulting Polymer | Potential Application | Citations |

| (S)-3-benzylmorpholine-2,5-dione | Ring-Opening Polymerization (ROP) | DBU / Thiourea (B124793) | Poly(ester amide)s (PEAs) | Drug delivery vehicles, Recyclable polymers | db-thueringen.de, nih.gov, acs.org |

Polymer Formulations

The incorporation of this compound derivatives into polymer structures is a strategy utilized in materials science to modify and enhance the intrinsic properties of the resulting materials. chemimpex.com Specifically, this compound Hydrochloride has been noted for its role in polymer formulations. chemimpex.com Its integration into the polymer matrix can lead to significant improvements in key physical characteristics. chemimpex.com Research indicates that this compound can bolster properties such as the flexibility and strength of the final polymer product, making it a valuable component for the creation of advanced materials. chemimpex.com

Table 1: Enhanced Polymer Properties via this compound Incorporation

| Property | Enhancement |

|---|---|

| Flexibility | Increased |

| Strength | Increased |

Biodegradable Poly(ester amide)s as Drug Delivery Vehicles

In the field of biomedical materials, derivatives of this compound are crucial for synthesizing advanced biodegradable polymers with potential applications in drug delivery. d-nb.infodb-thueringen.deresearchgate.netnih.gov The specific monomer used in this context is (S)-3-benzylmorpholine-2,5-dione, a compound synthesized from the natural amino acid L-phenylalanine. d-nb.infodb-thueringen.denih.gov These morpholine-2,5-dione (B184730) derivatives are employed to produce polydepsipeptides, which are copolymers of α-hydroxy acids and α-amino acids, through Ring-Opening Polymerization (ROP). researchgate.netresearchgate.net This class of polymers, known as poly(ester amide)s (PEAs), is highly valued because it merges the desirable thermal and mechanical properties of polyamides with the biocompatibility and biodegradability of polyesters. researchgate.netresearchgate.netmdpi.com

The synthesis of well-defined poly(ester amide)s from (S)-3-benzylmorpholine-2,5-dione is achieved via a controlled organocatalyzed ROP. d-nb.infodb-thueringen.de Research has demonstrated the efficacy of a binary catalyst system, which typically comprises 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea co-catalyst like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU). d-nb.infodb-thueringen.denih.govresearchgate.net This polymerization is often initiated with benzyl alcohol. d-nb.infodb-thueringen.de

Kinetic studies of this process reveal a highly controlled polymerization, with researchers achieving predictable molar masses and narrow dispersities for monomer conversions up to nearly 80%. d-nb.infodb-thueringen.denih.gov The resulting homopolymer, poly((S)-3-benzylmorpholine-2,5-dione), possesses a hydrophobic character owing to its aromatic moieties. d-nb.infodb-thueringen.de This feature makes it a highly promising material for the encapsulation and delivery of hydrophobic drugs, which are increasingly common in modern pharmaceuticals. d-nb.infodb-thueringen.denih.gov

Furthermore, the controlled nature of the polymerization allows for the synthesis of advanced block copolymers. d-nb.infodb-thueringen.denih.gov By using hydroxyl-functionalized macroinitiators such as poly(ethylene glycol) (PEG) and poly(2-ethyl-2-oxazoline) (PEtOx), researchers can create amphiphilic block copolymers. d-nb.infodb-thueringen.denih.gov These materials are particularly significant for drug delivery applications, as they can self-assemble into structures like micelles that can carry therapeutic agents. researchgate.net

Table 2: Research Findings on Organocatalyzed ROP of (S)-3-Benzylmorpholine-2,5-dione

| Parameter | Details |

|---|---|

| Monomer | (S)-3-benzylmorpholine-2,5-dione (PheG) d-nb.infodb-thueringen.de |

| Polymerization Method | Ring-Opening Polymerization (ROP) d-nb.infodb-thueringen.deresearchgate.net |

| Catalyst System | Binary system: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) d-nb.infodb-thueringen.denih.gov |

| Initiator | Benzyl alcohol d-nb.infodb-thueringen.de |

| Feed Ratio (M/I/DBU/TU) | 100/1/1/10 d-nb.infodb-thueringen.denih.gov |

| Controllability | High control over molar mass and dispersity up to ~80% monomer conversion d-nb.infodb-thueringen.denih.gov |

| Resulting Polymer | Poly((S)-3-benzylmorpholine-2,5-dione); a type of Poly(ester amide) (PEA) d-nb.infodb-thueringen.deresearchgate.net |

| Potential Application | Drug delivery vehicles for hydrophobic drugs d-nb.infodb-thueringen.denih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-3-benzylmorpholine-2,5-dione |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) |

| This compound |

| This compound Hydrochloride |

| Benzyl alcohol |

| L-phenylalanine |

| Poly(2-ethyl-2-oxazoline) (PEtOx) |

| Poly(ester amide) (PEA) |

Advanced Pharmacological Research and Therapeutic Potential of 3 Benzylmorpholine Derivatives

General Pharmacological Profiles of Morpholine (B109124) Derivatives

The morpholine ring, a heterocyclic compound featuring both an amine and an ether functional group, is a prominent scaffold in medicinal chemistry. sci-hub.senih.gov It is frequently incorporated into drug design due to its favorable physicochemical, biological, and metabolic properties, as well as its relatively straightforward synthesis. nih.gov The presence of the morpholine moiety can enhance the potency of a compound, improve its pharmacokinetic profile, and provide desirable drug-like properties. sci-hub.senih.gov

Morpholine and its derivatives are considered "privileged structures" in drug discovery because they can interact with a wide array of biological targets to elicit various pharmacological responses. sci-hub.senih.gov The morpholine ring can be an essential component of a pharmacophore, directly interacting with enzyme active sites or conferring selective affinity for receptors. nih.gov The versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antidepressant, analgesic, antimicrobial, and antiviral properties. researchgate.netnih.gove3s-conferences.orge3s-conferences.org Its unique structure, with a pKa value close to physiological pH, often improves aqueous solubility and brain permeability, making it particularly valuable in the development of agents targeting the central nervous system (CNS). acs.org The wide-ranging applications of morpholine derivatives extend from approved drugs to experimental molecules, highlighting their significance in modern medicinal chemistry. nih.govjchemrev.com

Specific Therapeutic Areas Investigated for 3-Benzylmorpholine Analogues